In Vivo Antitrypanosomal Activity: Alazopeptin Shows Superior Survival Outcome Over Clinical Standard Suramin
Alazopeptin demonstrates superior in vivo antitrypanosomal efficacy compared to the clinical standard suramin in a murine model of acute Trypanosoma brucei brucei infection [1].
| Evidence Dimension | In vivo survival (Mean Survival Days or Prolongation) |
|---|---|
| Target Compound Data | Alazopeptin treatment (1 mg/kg, i.p., 4 times) resulted in a significantly prolonged survival compared to the untreated control. |
| Comparator Or Baseline | Suramin treatment (5 mg/kg, i.p., 4 times) resulted in a significantly prolonged survival compared to the untreated control, but with a shorter duration than Alazopeptin. |
| Quantified Difference | Alazopeptin treatment achieved a mean survival time of >40 days, whereas suramin-treated mice had a mean survival time of 26.7 days. |
| Conditions | In vivo murine model infected with Trypanosoma brucei brucei (GUTat 3.1 strain); compound administered intraperitoneally 4 times. |
Why This Matters
This direct head-to-head comparison shows Alazopeptin provides a quantifiably longer survival benefit than the reference clinical drug suramin in an acute infection model, establishing its value in trypanosomiasis research.
- [1] Ishiyama, A., Otoguro, K., Namatame, M., Nishihara, A., Furusawa, T., Masuma, R., Shiomi, K., Takahashi, Y., Ichimura, M., Yamada, H., & Ōmura, S. (2008). In vitro and in vivo antitrypanosomal activities of two microbial metabolites, KS-505a and alazopeptin. The Journal of Antibiotics, 61(10), 627-632. View Source
